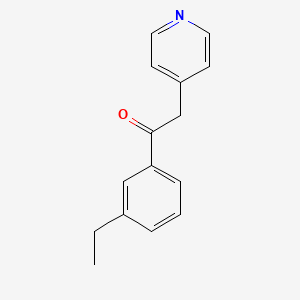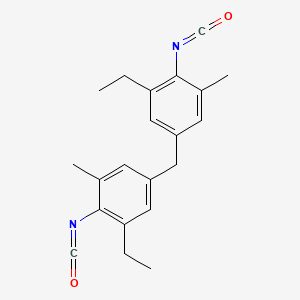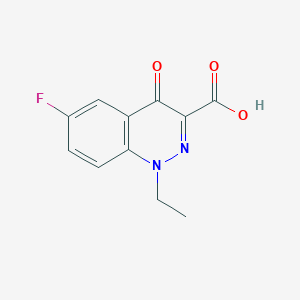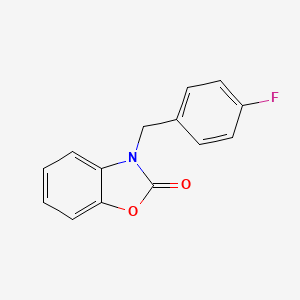
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンは、ベンゾピラン誘導体のクラスに属する合成有機化合物です。この化合物は、2つの塩素原子、メトキシ基、およびベンゾピラン環に結合したメチル基の存在を特徴としています。
2. 製法
合成経路および反応条件
3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、3,6-ジクロロベンズアルデヒドや3-メトキシ-4-メチルフェノールなどの適切な出発物質の選択から始まります。
縮合反応: 出発物質は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で縮合反応を行い、中間体を形成します。
環化: 中間体は、硫酸や塩酸などの酸性条件下で環化反応を行い、ベンゾピラン環を形成します。
精製: 最終生成物は、再結晶やカラムクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。
工業的製造方法
工業的な設定では、3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンの製造は、大規模バッチプロセスまたは連続プロセスで行われる場合があります。反応条件は、生成物の高収率と高純度を確保するために最適化されます。一般的な工業的方法には、以下のようなものがあります。
バッチ反応器: 合成は、反応物質が混合され、所定の時間反応が許されるバッチ反応器で行われます。生成物はその後分離および精製されます。
連続フロー反応器: 連続フロー反応器では、反応物質が反応器に連続的に供給され、生成物が連続的に取り出されます。この方法は、反応条件をより適切に制御し、効率を高めることができます。
3. 化学反応解析
反応の種類
3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンは、酸化、還元、置換など、さまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を得ることができます。
置換: この化合物の塩素原子は、求核置換反応を使用して他の官能基で置換することができます。一般的な試薬には、ナトリウムメトキシドやナトリウムエトキシドがあります。
一般的な試薬および条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: メタノール中でのナトリウムメトキシドまたはエタノール中でのナトリウムエトキシド。
形成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアルカンの形成。
置換: 置換されたベンゾピラン誘導体の形成。
4. 科学研究への応用
3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンは、化学、生物学、医学、工業など、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗炎症性、抗癌性などの潜在的な生物活性について研究されています。
医学: 薬剤開発や治療薬としての潜在的な使用について調査されています。
工業: 農薬、染料、特定の特性を持つ材料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzaldehyde and 3-methoxy-4-methylphenol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid or hydrochloric acid, to form the benzopyran ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in batch reactors where the reactants are mixed and allowed to react for a specified period. The product is then isolated and purified.
Continuous Flow Reactors: In continuous flow reactors, the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency.
化学反応の分析
Types of Reactions
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下のメカニズムを通じて効果を発揮する可能性があります。
酵素阻害: この化合物は、特定の酵素の活性を阻害し、代謝経路の混乱につながる可能性があります。
受容体結合: 細胞表面の特定の受容体に結合し、細胞内シグナル伝達イベントのカスケードをトリガーする可能性があります。
DNA相互作用: この化合物は、DNAと相互作用し、遺伝子発現や細胞機能の変化につながる可能性があります。
6. 類似の化合物との比較
類似の化合物
3,6-ジクロロ-2-メトキシ安息香酸: 異なる官能基を持つ構造的に類似した化合物。
3,6-ジクロロ-4H-1-ベンゾピラン-4-オン: 標的化合物に存在するメトキシ基とメチル基がありません。
2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オン: 標的化合物に存在する塩素原子がありません。
独自性
3,6-ジクロロ-2-(3-メトキシ-4-メチルフェニル)-4H-1-ベンゾピラン-4-オンは、塩素原子とメトキシ基とメチル基の両方が存在することにより、独特の化学的および生物学的特性を備えています。
類似化合物との比較
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: A structurally similar compound with different functional groups.
3,6-Dichloro-4H-1-benzopyran-4-one: Lacks the methoxy and methyl groups present in the target compound.
2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one: Lacks the chlorine atoms present in the target compound.
Uniqueness
3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one is unique due to the presence of both chlorine atoms and methoxy and methyl groups, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
194164-30-2 |
|---|---|
分子式 |
C17H12Cl2O3 |
分子量 |
335.2 g/mol |
IUPAC名 |
3,6-dichloro-2-(3-methoxy-4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H12Cl2O3/c1-9-3-4-10(7-14(9)21-2)17-15(19)16(20)12-8-11(18)5-6-13(12)22-17/h3-8H,1-2H3 |
InChIキー |
CHTGVTGGMNMREN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)




